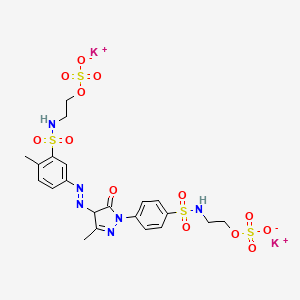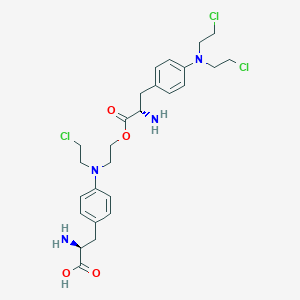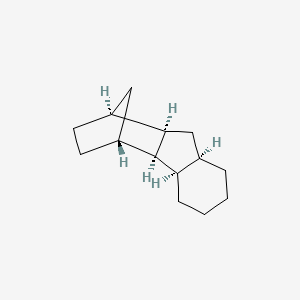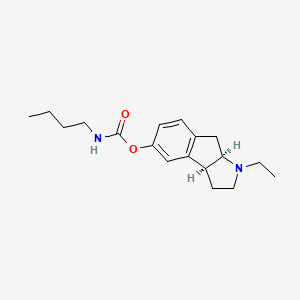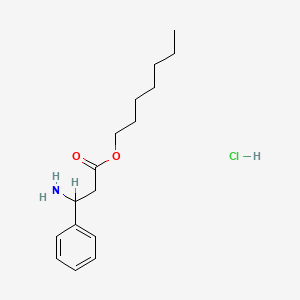
beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a phenyl group attached to the beta-alanine backbone, with a heptyl ester and hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with heptyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of beta-alanine derivatives on cellular processes. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The phenyl group and heptyl ester moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- Beta-Alanine methyl ester hydrochloride
- Beta-Alanine tert-butyl ester hydrochloride
- Beta-Alanine ethyl ester hydrochloride
Comparison:
- Beta-Alanine methyl ester hydrochloride: This compound has a shorter ester chain compared to beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-, which affects its solubility and reactivity.
- Beta-Alanine tert-butyl ester hydrochloride: The tert-butyl group provides steric hindrance, making it less reactive in certain chemical reactions.
- Beta-Alanine ethyl ester hydrochloride: This compound has similar reactivity but differs in its physical properties due to the shorter ester chain.
Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- stands out due to its unique combination of a phenyl group and a long heptyl ester chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87252-91-3 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
heptyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-5-9-12-19-16(18)13-15(17)14-10-7-6-8-11-14;/h6-8,10-11,15H,2-5,9,12-13,17H2,1H3;1H |
InChI Key |
SKDMAMBAJJSGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
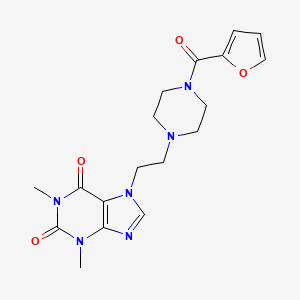
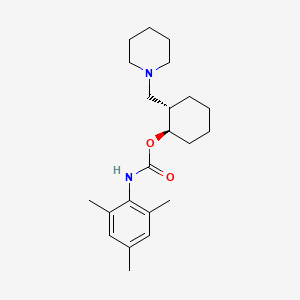
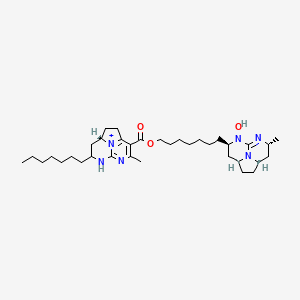


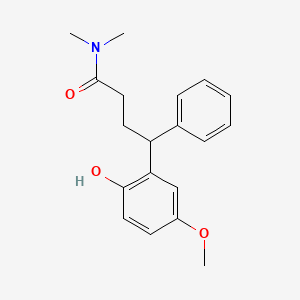
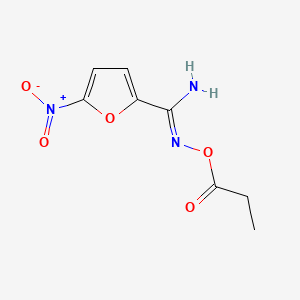
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
